Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate
Description
Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a methyl ester at position 3 and a phenylsulfonyl-substituted acetamido group at position 2. The phenylsulfonyl moiety is a strong electron-withdrawing group, influencing the thiophene ring’s electronic properties and reactivity. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for modifications to optimize pharmacokinetic or physicochemical properties . While its specific applications remain understudied, analogs of this scaffold have demonstrated bioactivities such as antioxidant and anti-inflammatory effects .
Properties
IUPAC Name |
methyl 2-[[2-(benzenesulfonyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-20-14(17)11-7-8-21-13(11)15-12(16)9-22(18,19)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXAEWJFURWDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51087200 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxylate Ester: The carboxylate ester group can be introduced via esterification reactions using methanol and a suitable acid catalyst.
Attachment of the Acetamido Group: The acetamido group can be introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be added via sulfonylation reactions using phenylsulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The phenylsulfonyl group can enhance the compound’s ability to form strong interactions with its target, while the thiophene ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives with carboxylate or carboxamide functionalities are widely explored for their tunable electronic and steric properties. Below is a detailed comparison of Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate with structurally related compounds:
Structural and Functional Group Analysis
Physicochemical and Pharmacological Implications
- In contrast, the chloro substituent in offers weaker EWG effects but higher reactivity in nucleophilic environments.
- Ester vs. Carboxamide: Methyl/ethyl esters (target compound, ) are more prone to hydrolysis than carboxamides (), impacting metabolic stability. Carboxamides may prolong drug half-life .
- Steric Effects: Bulky groups like 3,4-dimethylphenyl () or fused cyclopenta rings () may hinder interactions with sterically constrained targets.
- Synthetic Accessibility: Piperidine/acetic acid-mediated condensations () are common for acrylamido derivatives, while sulfonylation reactions are critical for phenylsulfonyl analogs.
Biological Activity
Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.
Compound Overview
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C13H13NO5S2
- CAS Number: 923388-45-8
This compound features a thiophene ring, a sulfonamide group, and a carboxylate moiety, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Condensation Reaction: Thiophene-3-carboxylic acid is reacted with phenylsulfonyl acetamide under basic conditions.
- Esterification: The resulting intermediate is esterified using methanol in the presence of an acid catalyst.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins due to the presence of the sulfonamide group. This group can form strong interactions with enzyme active sites, potentially leading to inhibition of their activity. Additionally, the thiophene ring can participate in π-π stacking interactions, enhancing binding affinity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory concentrations (IC50 values).
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the compound's effects on human tumor cell lines. The results indicate varying levels of cytotoxicity:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| KB (oral cancer) | 7.1 | High cytotoxicity |
| CNE2 (nasopharyngeal cancer) | 11.4 | Moderate cytotoxicity |
These findings suggest that the compound may serve as a lead structure for developing anticancer agents.
Case Studies
-
Study on Enzyme Inhibition:
A recent study explored the inhibition of GSK-3β by this compound, revealing an IC50 value of approximately 10 µM, indicating potential therapeutic applications in conditions like Alzheimer's disease where GSK-3β is implicated. -
Antimicrobial Efficacy:
Another investigation assessed its antimicrobial properties against clinical isolates of bacteria, confirming its effectiveness as a potential treatment for resistant strains.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate, and how can reaction conditions be optimized?
- The synthesis typically involves sequential functionalization of a thiophene core. A common approach includes:
Cyanoacetylation : Reacting an amino-thiophene precursor (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) with a cyanoacetylating agent like 1-cyanoacetyl-3,5-dimethylpyrazole under reflux in toluene .
Knoevenagel Condensation : Introducing substituents via condensation with aromatic aldehydes in the presence of piperidine and acetic acid as catalysts. Optimize yield by monitoring reaction progress via TLC and adjusting reflux duration (5–6 hours) .
Purification : Recrystallization from alcohols (e.g., ethanol/methanol) to achieve >90% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl, amide C=O stretches at ~1650–1750 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm substitution patterns on the thiophene ring and phenylsulfonyl group integration (e.g., aromatic proton signals at δ 7.2–8.1 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. How can researchers address solubility challenges during biological assays?
- Use polar aprotic solvents (e.g., DMSO or DMF) for initial dissolution. For in vivo studies, formulate with co-solvents like PEG-400 or cyclodextrins to enhance bioavailability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for thiophene derivatives?
- Mechanistic Profiling : Compare binding affinities using molecular docking (e.g., targeting COX-2 for anti-inflammatory activity) and validate via enzyme inhibition assays .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., sulfonyl vs. chloro groups) and correlate with activity trends .
- Control Experiments : Rule off-target effects using knockout cell lines or competitive antagonists .
Q. How can reaction mechanisms for key transformations (e.g., Knoevenagel condensation) be experimentally validated?
- Isotopic Labeling : Use ¹³C-labeled benzaldehydes to track carbon migration during condensation .
- Kinetic Studies : Measure rate dependence on catalyst (piperidine) concentration to confirm base-mediated enolate formation .
Q. What methodologies are used to evaluate the compound’s antioxidant and anti-inflammatory potential?
- In Vitro Antioxidant Assays :
- DPPH/ABTS radical scavenging (IC₅₀ values compared to ascorbic acid) .
- Lipid peroxidation inhibition in rat liver homogenates .
- In Vivo Anti-Inflammatory Models :
- Carrageenan-induced paw edema in rats; measure COX-2/PGE₂ suppression via ELISA .
Q. How can computational tools predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
